molecular formula C7H16ClNO2 B12550474 N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride CAS No. 143557-97-5

N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride

Cat. No.: B12550474
CAS No.: 143557-97-5
M. Wt: 181.66 g/mol
InChI Key: OUHHZFSOSXAWRN-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is a quaternary ammonium compound with a carboxymethyl group attached to the nitrogen atom. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride typically involves the reaction of N,N-dimethylpropan-2-amine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified through filtration and crystallization processes to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of cell membranes and as an antimicrobial agent in microbiology.

    Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.

    Industry: Utilized in the formulation of disinfectants, personal care products, and as a preservative in various formulations.

Mechanism of Action

The antimicrobial activity of N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is primarily due to its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used in similar applications as a disinfectant and surfactant.

    Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.

Uniqueness

N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is unique due to its carboxymethyl group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and strong antimicrobial activity.

Properties

CAS No.

143557-97-5

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

carboxymethyl-dimethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)8(3,4)5-7(9)10;/h6H,5H2,1-4H3;1H

InChI Key

OUHHZFSOSXAWRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+](C)(C)CC(=O)O.[Cl-]

Origin of Product

United States

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